molecular formula C20H27N3O3S B4618371 N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide

N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide

Cat. No. B4618371
M. Wt: 389.5 g/mol
InChI Key: RJQBUKPYTSCFNC-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide derivatives are a class of compounds known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and as ligands in coordination chemistry. Their synthesis often involves condensation reactions between hydrazine derivatives and isothiocyanates or similar carbon-sulfur functional groups.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of hydrazine or its substituted variants with carbon disulfide or isothiocyanates in the presence of a base. The process may vary depending on the specific substituents and the desired product's structural complexity. For instance, the synthesis of complex hydrazinecarbothioamide derivatives may require multi-step synthetic routes, including protection-deprotection strategies and the use of specific catalysts to achieve high yields and selectivity (Movassaghi & Ahmad, 2007).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized by the presence of a hydrazinecarbothioamide moiety, which significantly influences their chemical behavior and interaction with other molecules. X-ray crystallography and spectroscopic methods (NMR, IR, UV-Vis) are commonly employed to elucidate their structure, revealing details about molecular geometry, electronic distribution, and potential sites for chemical reactivity. For example, compounds with a hydrazinecarbothioamide core have been studied using X-ray diffraction to determine their crystal structures, providing insights into their stereochemistry and intermolecular interactions (Anderson, Shalit, & Jasinski, 2014).

Scientific Research Applications

Antiproliferative and Antioxidant Activities

Compounds within the hydrazinecarbothioamide class have been investigated for their antiproliferative properties against cancer cell lines, demonstrating selective activities towards cancer cells while exhibiting high antioxidant properties. This suggests their potential as candidates for developing anticancer therapies with antioxidant benefits. Studies also highlight the direct toxic evaluation of these compounds, providing insight into their safety profile (Garbuz et al., 2021).

Synthesis and Crystal Structure Analysis

Research on similar compounds emphasizes their synthesis and structural characterization, including crystal structure, Hirshfeld surface analysis, and frontier molecular orbital analysis. These studies are crucial for understanding the compounds' chemical behavior and interactions, laying the groundwork for further applications in materials science and drug design (Sivajeyanthi et al., 2017).

Reactivity and Formation of Heterocyclic Rings

The reactivity of hydrazinecarbothioamides with various reagents leading to the formation of heterocyclic rings such as pyrazoles and triazoles has been explored. These reactions contribute to the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals (Aly et al., 2018).

Material Science Applications

In the realm of materials science, certain hydrazinecarbothioamide derivatives have been studied for their role as stabilizers for polymers like polypropylene, indicating their potential in improving the thermal and oxidative stability of polymers, which is critical for extending the lifespan of plastic materials (Raja et al., 1995).

properties

IUPAC Name

1-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carbonyl]amino]-3-propan-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-12(2)16-8-6-14(5)10-18(16)25-11-15-7-9-17(26-15)19(24)22-23-20(27)21-13(3)4/h6-10,12-13H,11H2,1-5H3,(H,22,24)(H2,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQBUKPYTSCFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)NNC(=S)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide
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N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide
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N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide
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N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide
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N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide
Reactant of Route 6
N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide

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